Dibenzofuran-4,6-dicarboxylic acid
Overview
Description
Dibenzofuran-4,6-Dicarboxylic Acid: is an organic compound belonging to the class of dibenzofurans. It consists of two benzene rings fused to a central furan ring, with carboxylic acid groups at the 4 and 6 positions. This compound has a molecular formula of C14H8O5 and a molecular weight of 256.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Lithiation and Carboxylation: One common method involves the lithiation of dibenzofuran followed by carboxylation. The process begins with the reaction of dibenzofuran with sec-butyllithium in the presence of tetramethylethylenediamine (TMEDA) at -78°C.
Industrial Production Methods: Industrial production methods for dibenzofuran-4,6-dicarboxylic acid typically involve large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dibenzofuran-4,6-dicarboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or aldehydes.
Substitution: The compound can participate in electrophilic substitution reactions, where the carboxylic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Oxidized derivatives such as dibenzofuran-4,6-dicarboxylic anhydride.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted dibenzofuran derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound is being explored for its potential use in drug development due to its unique structural properties and ability to interact with biological targets.
Industry:
Polymer Production: It is used as a monomer in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of dibenzofuran-4,6-dicarboxylic acid involves its ability to form stable complexes with transition metals, which can then participate in catalytic cycles. The carboxylic acid groups at the 4 and 6 positions allow for strong coordination with metal centers, facilitating various catalytic processes .
Comparison with Similar Compounds
Dibenzofuran-2,8-Dicarboxylic Acid: Similar structure but with carboxylic acid groups at the 2 and 8 positions.
Benzofuran-2,5-Dicarboxylic Acid: Contains a benzofuran ring with carboxylic acid groups at the 2 and 5 positions.
Naphthalene-2,6-Dicarboxylic Acid: Contains a naphthalene ring with carboxylic acid groups at the 2 and 6 positions.
Uniqueness: Dibenzofuran-4,6-dicarboxylic acid is unique due to its specific positioning of carboxylic acid groups, which allows for distinct coordination chemistry and catalytic properties compared to other similar compounds .
Properties
IUPAC Name |
dibenzofuran-4,6-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5/c15-13(16)9-5-1-3-7-8-4-2-6-10(14(17)18)12(8)19-11(7)9/h1-6H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBGSNOHAGNQRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC3=C2C=CC=C3C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88818-47-7 | |
Record name | Dibenzofuran-4,6-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088818477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIBENZOFURAN-4,6-DICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYR5HY07OV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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